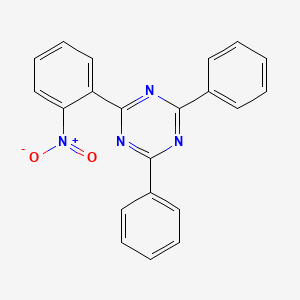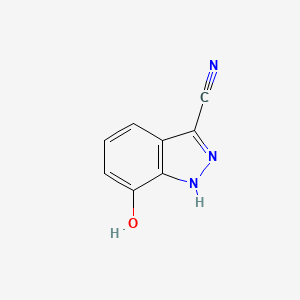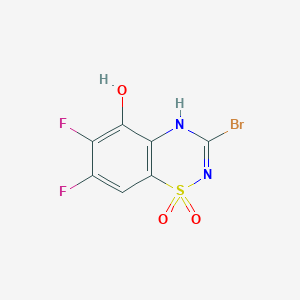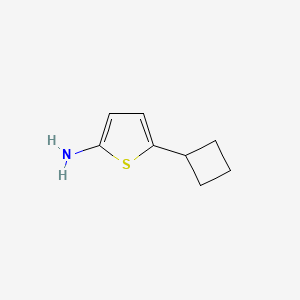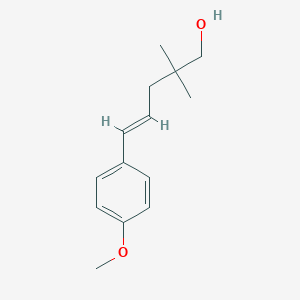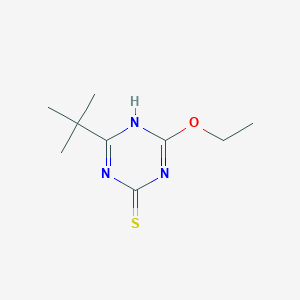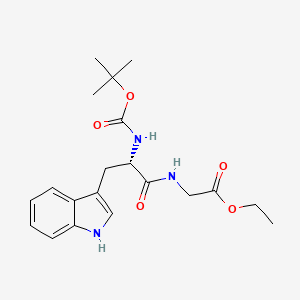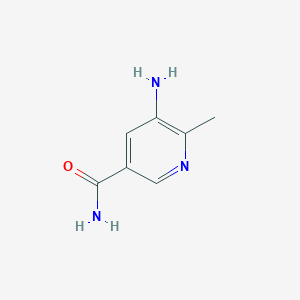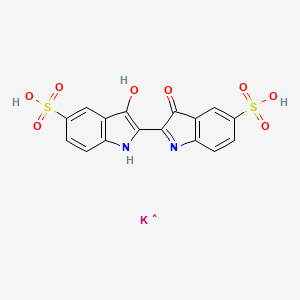![molecular formula C42H80NNa2O10P B13132641 disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, phosphoryl, and octadecanoyloxy groups. Its unique configuration makes it a subject of interest in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate involves multiple steps, starting with the preparation of the core amino acid structure. The amino acid is then reacted with phosphorylating agents under controlled conditions to introduce the phosphoryl group. The final step involves esterification with octadecanoic acid to form the di(octadecanoyloxy) groups. The reaction conditions typically require anhydrous solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various amino acid analogs.
科学研究应用
Disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular signaling and membrane dynamics.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized polymers and surfactants.
作用机制
The mechanism of action of disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The phosphoryl group plays a crucial role in these interactions, facilitating the transfer of phosphate groups in biochemical pathways.
相似化合物的比较
Similar Compounds
- Disodium;(2S)-2-amino-3-[[(2R)-2,3-dihydroxypropoxy]-oxidophosphoryl]oxypropanoate
- Disodium;(2S)-2-amino-3-[[(2R)-2,3-dihydroxypropoxy]-phosphoryl]oxypropanoate
Uniqueness
Disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate is unique due to its long-chain octadecanoyloxy groups, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of emulsions and liposomes.
属性
分子式 |
C42H80NNa2O10P |
|---|---|
分子量 |
836.0 g/mol |
IUPAC 名称 |
disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C42H82NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);;/q;2*+1/p-2/t38-,39+;;/m1../s1 |
InChI 键 |
QUYWRRGSWGVCFV-YCLIRYJISA-L |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13132591.png)

